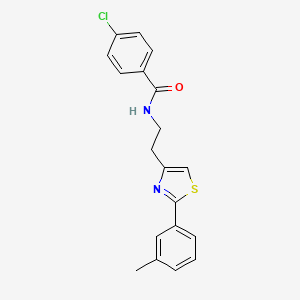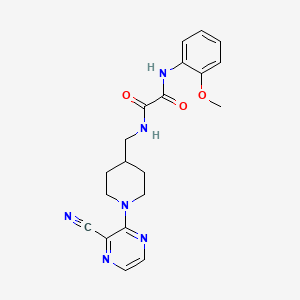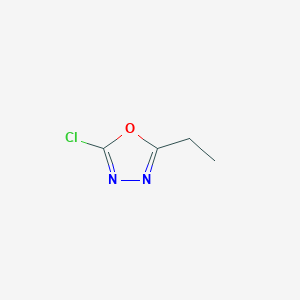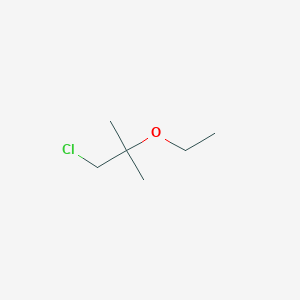
1-Chloro-2-ethoxy-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-ethoxy-2-methylpropane is an organic compound with the molecular formula C6H13ClO It is a chlorinated ether, characterized by the presence of a chlorine atom, an ethoxy group, and a methyl group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethoxy-2-methylpropane can be synthesized through the reaction of 2-methyl-2-propanol with thionyl chloride (SOCl2) to form 2-chloro-2-methylpropane. This intermediate can then be reacted with sodium ethoxide (NaOEt) to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using cation exchange resins as catalysts. This method offers advantages such as reduced production costs and minimized environmental impact due to lower generation of acid waste .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-ethoxy-2-methylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium alkoxides (NaOR) in polar solvents like water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products:
Nucleophilic Substitution: Formation of alcohols or ethers.
Elimination Reactions: Formation of alkenes such as 2-ethoxy-2-methylpropene.
Aplicaciones Científicas De Investigación
1-Chloro-2-ethoxy-2-methylpropane has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated ethers.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-ethoxy-2-methylpropane involves its reactivity as a halogenated ether. The chlorine atom can participate in nucleophilic substitution reactions, while the ethoxy group can undergo elimination reactions under basic conditions. These reactions are facilitated by the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the carbon center .
Comparación Con Compuestos Similares
1-Chloro-2-ethoxy-2-methylpropane can be compared with other similar compounds such as:
1-Chloro-2-methylpropane: This compound lacks the ethoxy group, making it less versatile in terms of chemical reactivity.
2-Chloro-2-methylpropane: This compound has a similar structure but lacks the ethoxy group, leading to different reactivity patterns.
1-Chloro-2-(2-chloroethoxy)-2-methylpropane: This compound has an additional chlorine atom, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a chlorine atom and an ethoxy group, which provides a balance of reactivity and stability, making it useful in various chemical transformations.
Propiedades
IUPAC Name |
1-chloro-2-ethoxy-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c1-4-8-6(2,3)5-7/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHUNBBGEYFEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Can Chlordimethyläther be used to create new carbon-carbon bonds?
A1: Yes, research indicates that Chlordimethyläther can react with Acetylene in the presence of Aluminiumchlorid to form new compounds. The primary products of this reaction are Methyl-[3-chlor-allyl]-ather (I) and 1.3-Dichlorpropen-(1) (II). Interestingly, the ratio of these products can be influenced by reaction conditions. []
Q2: How do temperature, reaction time, and the presence of Hydrogen chloride affect the reaction of Chlordimethyläther with Acetylene?
A2: [] found that higher temperatures, longer reaction times, and the presence of Hydrogen chloride favor the formation of 1.3-Dichlorpropen-(1) (II). This suggests that 1.3-Dichlorpropen-(1) may be formed through a subsequent reaction of Aluminiumchlorid with the initially formed Methyl-[3-chlor-allyl]-ather (I).
Q3: Can Chlordimethyläther be used in polymer chemistry?
A3: Yes, Chlordimethyläther has shown potential as a cocatalyst in cationic polymerization reactions. Research suggests its effectiveness in combination with Triethylaluminium and water for polymerizing monomers like Styrene, Vinyl ether, and α-Methylstyrene. [] The proposed mechanism involves Triethylaluminium acting as a Lewis acid and forming a carbonium ion complex with Chlordimethyläther, which initiates polymerization. []
Q4: Are there other applications of Chlordimethyläther in polymer chemistry?
A4: Chlordimethyläther is also involved in stabilizing Polyoxymethylene diols against thermal and alkaline degradation. [] suggests that reacting Polyoxymethylene diols with an epoxide like Propylene oxide and an organic halogen compound like Chlordimethyläther leads to the formation of ether end groups, enhancing the polymer's stability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2943164.png)
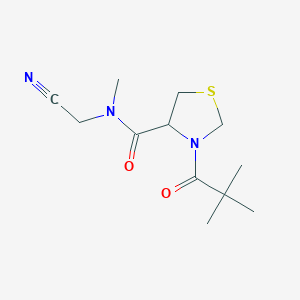
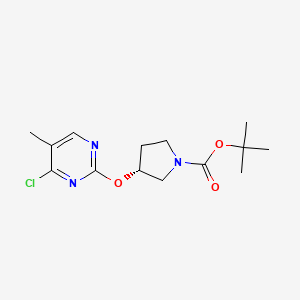
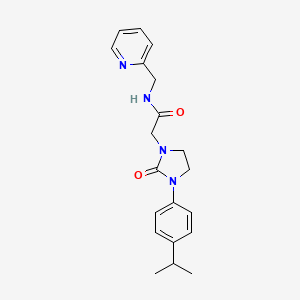
![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2943175.png)
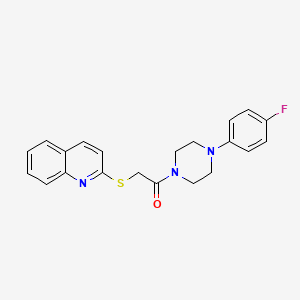
![2-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2943178.png)
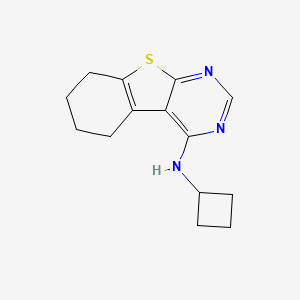
![1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2943180.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2943181.png)
![2-Tert-butyl-4-[(3-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2943183.png)
